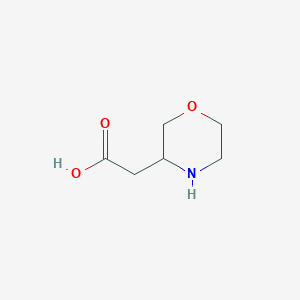

Morpholin-3-yl-acetic acid

説明

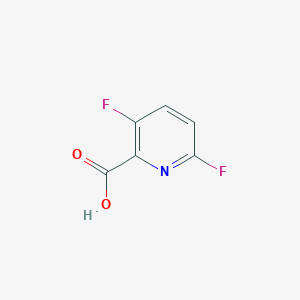

Morpholin-3-yl-acetic acid is a chemical compound with the molecular formula C6H11NO3 . It is a derivative of morpholine, which is a common motif in natural products and biologically relevant compounds .

Synthesis Analysis

The synthesis of morpholines, including Morpholin-3-yl-acetic acid, has been a subject of significant research. A common method involves the reaction of 1,2-amino alcohols and α-haloacid chlorides, resulting in various substituted morpholines . This process involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of Morpholin-3-yl-acetic acid consists of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The molecular weight of this compound is 145.16 Da .Chemical Reactions Analysis

Morpholin-3-yl-acetic acid, like other morpholines, can participate in a variety of chemical reactions. For instance, it can undergo coupling, cyclization, and reduction reactions with α-haloacid chlorides to form various substituted morpholines .Physical And Chemical Properties Analysis

Morpholin-3-yl-acetic acid has a density of 1.2±0.1 g/cm3 and a boiling point of 314.7±17.0 °C at 760 mmHg . It has a molar refractivity of 34.3±0.3 cm3 and a polar surface area of 59 Å2 .科学的研究の応用

Morpholines, including Morpholin-3-yl-acetic acid, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- Scientific Field : Organic Chemistry, specifically the synthesis of heterocyclic compounds .

- Application Summary : Morpholines are synthesized for their widespread availability in natural products and biologically relevant compounds . They are used in the creation of pharmaceuticals and other biologically active molecules .

- Methods of Application/Experimental Procedures : The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

- Results/Outcomes : The synthesis process results in the creation of various types of morpholines, which are used in the creation of pharmaceuticals and other biologically active molecules .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application Summary : Morpholin-3-yl-acetic acid is used as an intermediate in the synthesis of Carfilzomib , a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma .

- Methods of Application/Experimental Procedures : The specific synthesis procedures would depend on the overall structure of the final product, but typically involve various organic synthesis techniques .

- Results/Outcomes : The production of Carfilzomib, a drug used in cancer treatment .

-

Treatment of Infectious Diseases

- Field : Medical Science

- Application Summary : Morpholin-4-yl-acetic acid, a related compound, has been used for the treatment of infectious diseases, such as hepatitis and malaria .

- Methods of Application/Experimental Procedures : The compound is administered as a water-soluble drug . The specific dosage and administration procedures would depend on the specific disease being treated.

- Results/Outcomes : Effective treatment of certain infectious diseases .

-

Biological and Clinical Applications

- Field : Biochemistry

- Application Summary : Indole derivatives, which can be synthesized from compounds like Morpholin-3-yl-acetic acid, have diverse biological and clinical applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application/Experimental Procedures : The specific methods of application would depend on the specific derivative and its intended use .

- Results/Outcomes : Diverse biological activities and therapeutic possibilities .

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application Summary : The morpholine motif, including Morpholin-3-yl-acetic acid, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- Methods of Application/Experimental Procedures : The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

- Results/Outcomes : The synthesis process results in the creation of various types of morpholines, which are used in the creation of pharmaceuticals and other biologically active molecules .

-

Functionalization of Morpholin-2-Ones

- Field : Chemical Synthesis

- Application Summary : Nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates . A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides was developed addressing these requirements .

- Methods of Application/Experimental Procedures : An earth-abundant metal catalyst, copper (I) chloride, in the presence of acetic acid, and with molecular oxygen as the sole oxidant, operating under mild conditions, afforded the desired C–N coupled products in high yields .

- Results/Outcomes : Besides being potentially biologically active, as many members of both families of compounds are, the products themselves may be suitable substrates for functionalized polymers, e.g., poly (β-aminoesters) or even for PROTACs .

Safety And Hazards

特性

IUPAC Name |

2-morpholin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXWWHUTFBNJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465339 | |

| Record name | Morpholin-3-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholin-3-yl-acetic acid | |

CAS RN |

86236-84-2 | |

| Record name | Morpholin-3-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

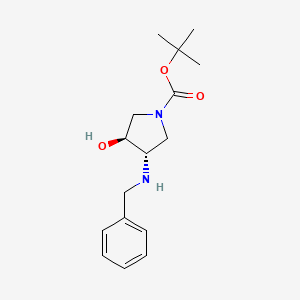

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)